
2-Methyl-5-nitropyridine
Overview
Description
2-Methyl-5-nitropyridine is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyridine, characterized by a methyl group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is known for its light yellow to brown solid form and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-5-nitropyridine can be synthesized from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester. The synthesis involves the following steps :
- To 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol) is added cold aqueous 20% sulfuric acid (120 mL).
- The mixture is heated to 100°C for 2 hours.
- After cooling, the reaction mixture is added to a cold dilute sodium hydroxide solution, and the pH is adjusted to 10.
- The organic compounds are extracted with dichloromethane (4 times), and the combined organic phases are dried over sodium sulfate.
- The filtrate is concentrated to afford this compound (5.0 g, 83%) as a brown solid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 2-Methyl-5-aminopyridine.
Substitution: 2-Methyl-5-substituted pyridines (e.g., 2-Methyl-5-aminopyridine, 2-Methyl-5-thiolpyridine).
Oxidation: 2-Carboxy-5-nitropyridine.
Scientific Research Applications
Pharmaceutical Applications
2-Methyl-5-nitropyridine serves primarily as a pharmaceutical intermediate . It is utilized in the synthesis of various bioactive compounds and pharmaceuticals due to its ability to undergo further chemical transformations. Its derivatives are often explored for their potential therapeutic properties, particularly in the development of new drugs targeting various diseases.
Synthesis of Bioactive Compounds
The compound can be synthesized through several methods, including nucleophilic substitution and condensation reactions. For instance, it has been reported that this compound can be converted into more complex structures that exhibit significant biological activity. This includes the synthesis of hydrazone derivatives, which have shown antibacterial and antifungal properties .
Recent studies have highlighted the biological activities associated with this compound and its derivatives. The compound has been tested for:
- Antibacterial Activity : Certain derivatives have demonstrated effectiveness against bacterial strains such as Bacillus cereus and Staphylococcus aureus at specific concentrations .
- Antifungal Activity : While some derivatives showed potential antifungal effects, many did not exhibit significant growth inhibition against common fungal pathogens .
Material Science Applications
Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of new materials with specific electronic or optical properties. Its unique structure allows it to participate in various polymerization reactions, leading to materials that may be useful in electronics or coatings.
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- A study published in Molecules investigated the synthesis and biological activity of hydrazone derivatives derived from this compound, revealing their potential as antibacterial agents .
- Research highlighted in Pure and Applied Chemistry discussed the broader implications of nitropyridines in synthetic organic chemistry, emphasizing their versatility as intermediates in drug discovery .
- Investigations into the coupling reactions involving the anion of this compound have shown promise for synthesizing novel heterocyclic compounds with enhanced biological activity .
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitropyridine depends on its specific application. In biological systems, it may act by interacting with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
- 2-Methyl-3-nitropyridine
- 2-Methyl-4-nitropyridine
- 2-Methyl-6-nitropyridine
- 3-Methyl-5-nitropyridine
Comparison: 2-Methyl-5-nitropyridine is unique due to the specific positioning of the methyl and nitro groups on the pyridine ring. This positioning influences its chemical reactivity and biological activity. For example, the nitro group at the fifth position makes it more susceptible to nucleophilic aromatic substitution reactions compared to other isomers .
Biological Activity
2-Methyl-5-nitropyridine (CAS No. 21203-68-9) is a nitro-substituted pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 138.12 g/mol. Understanding its biological activity is critical for exploring its applications in drug development and therapeutic interventions.
The chemical properties of this compound are summarized in the table below:
Property | Value |
---|---|
Molecular Formula | C₆H₆N₂O₂ |
Molecular Weight | 138.12 g/mol |
Boiling Point | Not available |
Solubility | Very soluble (2.77 mg/ml) |
Log P (octanol-water) | 1.2 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Biological Activity Overview
Research indicates that nitro-containing compounds, including this compound, exhibit a range of biological activities, particularly antimicrobial and anti-cancer properties.
Antimicrobial Activity
Nitro compounds have been reported to possess significant antimicrobial properties, primarily through mechanisms involving the reduction of the nitro group to generate reactive intermediates that damage DNA and disrupt cellular processes. For instance, compounds such as metronidazole, which contains a nitro group, are effective against various pathogens.
A study highlighted that nitro derivatives can lead to the formation of toxic intermediates, which bind covalently to DNA, causing cell death . The effectiveness of these compounds against resistant strains of bacteria has prompted ongoing research into new derivatives with improved efficacy.
Anti-Cancer Activity
Recent studies have focused on the potential of nitro-containing compounds in cancer therapy. For example, research has shown that certain nitro derivatives can act as inhibitors of key enzymes involved in cancer progression. In particular, this compound has been investigated for its role in inhibiting protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers .
Case Studies and Research Findings
- Synthesis and Characterization : A study synthesized N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine as a precursor for drug design against chronic myeloid leukemia (CML). The structural studies revealed significant interactions between the nitro group and other molecular components, suggesting potential pathways for therapeutic action .
- Antimicrobial Efficacy : A review of nitro-containing drugs indicated that modifications in the structure of compounds like this compound could enhance their activity against resistant strains of bacteria such as Mycobacterium tuberculosis. The presence of the nitro group was found crucial for maintaining antimicrobial efficacy .
- Mechanistic Insights : The mechanism by which nitro compounds exert their effects involves the reduction of the nitro group within cells, leading to the generation of reactive species that can interact with nucleic acids and proteins. This mechanism has been validated through various biochemical assays .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methyl-5-nitropyridine, and how can reaction conditions be optimized?
- Category : Synthesis & Methodology
- Answer : The compound is typically synthesized via nitration of 2-methylpyridine using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Optimization involves adjusting stoichiometry, reaction time, and purification via recrystallization or column chromatography. Enzymatic reduction using flavin-dependent nitroreductases (e.g., NR + V₂O₅ systems) has also been explored, achieving up to 95% conversion to aniline derivatives .
Q. How can this compound be structurally characterized?
- Category : Structural Analysis
- Answer : X-ray crystallography with SHELXL refinement is widely used for unambiguous structural determination. Complementary techniques include NMR (¹H/¹³C), IR (to confirm nitro and methyl groups), and high-resolution mass spectrometry (HRMS). For crystallographic challenges like twinning, SHELXD/SHELXE pipelines are recommended for robust data processing .
Q. What safety precautions are critical when handling this compound?
- Category : Laboratory Safety
- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work under fume hoods to prevent inhalation of dust/aerosols. Store in sealed containers in dry, ventilated areas. In case of spills, avoid water dispersion; collect solids with inert absorbents and dispose as hazardous waste .
Q. Which analytical methods validate purity and stability?
- Category : Quality Control
- Answer : Purity is assessed via HPLC (C18 column, UV detection at 254 nm) or GC-MS. Stability studies under varying pH, temperature, and light exposure are conducted using accelerated degradation protocols. Monitor nitro group reduction by tracking UV spectral shifts (λmax ~270 nm) .
Q. How does this compound interact with common solvents?
- Category : Physicochemical Properties
- Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol or dichloromethane. Solubility tests should precede reaction design to avoid precipitation. Phase diagrams or COSMO-RS computational models can predict solvent compatibility .
Advanced Research Questions
Q. How can enzymatic reduction of this compound be optimized for industrial-scale applications?
- Category : Biocatalysis
- Answer : Key parameters include enzyme-substrate ratio (1:10–1:50), pH (6.5–7.5), and co-solvent selection (e.g., 10% DMSO to enhance substrate solubility). Directed evolution of nitroreductases improves catalytic efficiency and tolerance to high substrate concentrations (up to 200 mM) .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Category : Data Interpretation
- Answer : Discrepancies often arise from impurities or tautomerism. Validate by repeating experiments under inert atmospheres, using deuterated solvents, or computational validation (DFT for NMR chemical shifts). Cross-check with X-ray structures to confirm molecular geometry .
Q. How does the nitro group in this compound influence its reactivity in cross-coupling reactions?
- Category : Reaction Mechanisms
- Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic substitution at the 3-position. Mechanistic studies using isotopic labeling (¹⁵N/²H) and in situ IR spectroscopy can track intermediate formation .
Q. What crystallographic challenges arise with this compound, and how are they addressed?
- Category : Advanced Structural Analysis
- Answer : Crystal disorders or twinning are common due to the planar nitro group. Use high-resolution synchrotron data and SHELXPRO for phase refinement. For severe twinning, merge datasets from multiple crystals or apply twin-law corrections in Olex2 .
Q. What are the environmental implications of this compound disposal?
Properties
IUPAC Name |
2-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-6(4-7-5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZINSZJSVMICC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383213 | |
Record name | 2-Methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21203-68-9 | |
Record name | 2-Methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-5-nitro-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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